



# **Application Note: Synthesis of 8-Aminoquinaldine via Buchwald-Hartwig Amination**

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Compound of Interest		
Compound Name:	8-Aminoquinaldine	
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### **Abstract**

This application note provides a detailed two-step protocol for the synthesis of 8aminoquinaldine, a crucial building block in pharmaceutical and materials science. The methodology utilizes a palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-2methylquinoline with an ammonia surrogate, followed by acidic hydrolysis to yield the target primary amine. This protocol offers a reliable and efficient alternative to traditional methods, which often require harsh conditions.

## Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines.[2] The synthesis of primary aromatic amines, such as 8-aminoquinaldine, can be challenging due to the difficulty of using ammonia directly in these reactions.[3] To overcome this, ammonia surrogates, such as benzophenone imine, are employed, which readily couple with aryl halides. [1][3] The resulting imine is then easily hydrolyzed to afford the desired primary amine.[4] This two-step approach provides a mild and efficient route to **8-aminoquinaldine** from commercially available 8-bromo-2-methylquinoline.[5]



## **Overall Reaction Scheme**

The synthesis of **8-aminoquinaldine** is achieved in two sequential steps:

- Buchwald-Hartwig Coupling: 8-bromo-2-methylquinoline is reacted with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.
- Hydrolysis: The resulting N-(2-methylquinolin-8-yl)diphenylmethanimine intermediate is treated with aqueous acid to yield 8-aminoquinaldine.

## **Experimental Protocols**

# Step 1: Synthesis of N-(2-methylquinolin-8-yl)diphenylmethanimine (Buchwald-Hartwig Coupling)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[6]

#### Materials:

- 8-bromo-2-methylquinoline
- Benzophenone imine
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous toluene
- Microwave synthesis vial
- Magnetic stirrer
- Microwave reactor

#### Procedure:



- To a microwave synthesis vial equipped with a magnetic stirrer, add 8-bromo-2-methylquinoline (1.0 mmol, 1.0 equiv), benzophenone imine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
- Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous toluene (5 mL) to the vial via a syringe.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture with microwave heating at 120°C for 30-60 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
- Wash the Celite® pad with additional ethyl acetate (10 mL).
- Combine the organic filtrates and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2-methylquinolin-8-yl)diphenylmethanimine as a solid.

## **Step 2: Synthesis of 8-Aminoquinaldine (Hydrolysis)**

This protocol is based on standard procedures for the acidic hydrolysis of benzophenone imines.[4]

#### Materials:

- N-(2-methylquinolin-8-yl)diphenylmethanimine
- Tetrahydrofuran (THF)



- 2 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator

#### Procedure:

- Dissolve the N-(2-methylquinolin-8-yl)diphenylmethanimine (1.0 mmol) in tetrahydrofuran (10 mL) in a round-bottom flask.
- Add 2 M hydrochloric acid (5 mL) to the solution and stir the mixture vigorously at room temperature for 2-4 hours.
- Monitor the deprotection by TLC until the starting imine is fully consumed.
- Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 8aminoquinaldine.
- The product can be further purified by recrystallization or flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure **8-aminoquinaldine**.

## **Data Presentation**



The following table summarizes the key quantitative data for the two-step synthesis of **8-aminoquinaldine**.

Parameter	Buchwald-Hartwig Coupling	Hydrolysis
Substrate	8-bromo-2-methylquinoline	N-(2-methylquinolin-8- yl)diphenylmethanimine
Reagent	Benzophenone imine	2 M HCl
Catalyst	Pd(OAc) <sub>2</sub> (2 mol%)	-
Ligand	(±)-BINAP (3 mol%)	-
Base	NaOt-Bu (1.4 equiv)	-
Solvent	Toluene	THF/Water
Temperature	120°C (Microwave)	Room Temperature
Reaction Time	30-60 min	2-4 h
Isolated Yield	~85-95%	~90-98%

## Visualizations Experimental Workflow



Workflow for the Synthesis of 8-Aminoquinaldine Step 1: Buchwald-Hartwig Coupling Combine Reactants: 8-bromo-2-methylquinoline - Benzophenone imine - Pd(OAc)2 / BINAP - Toluene Establish Inert Atmosphere (Argon/Nitrogen) Microwave Irradiation (120°C, 30-60 min) Workup: - Dilute with EtOAc Filter through Celite - Concentrate Purification: Flash Column Chromatography Intermediate: N-(2-methylquinolin-8-yl)diphenylmethanimine Step 2: Hydrolysis Dissolve Intermediate in THF Acidic Hydrolysis: Add 2 M HCl, Stir at RT (2-4 h) Neutralize with NaHCO3 Workup: - EtOAc Extraction Wash with Brine Dry and Concentrate Purification: Recrystallization or Column Chromatography

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Caption: Workflow for the Synthesis of **8-Aminoquinaldine**.



## **Safety Precautions**

- Palladium catalysts and phosphine ligands should be handled in a fume hood.
- Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
- Microwave reactions should be conducted in sealed vessels designed for this purpose.
- Always wear safety glasses, gloves, and a lab coat when performing these experiments.

## Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **8-aminoquinaldine** using a two-step Buchwald-Hartwig amination and hydrolysis sequence. The use of an ammonia surrogate and microwave-assisted heating allows for an efficient and high-yielding process. This methodology is well-suited for researchers in academic and industrial settings who require access to this important heterocyclic building block.

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